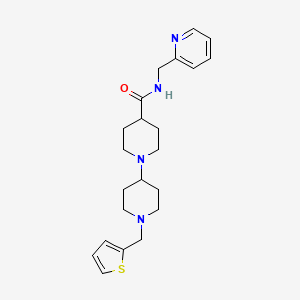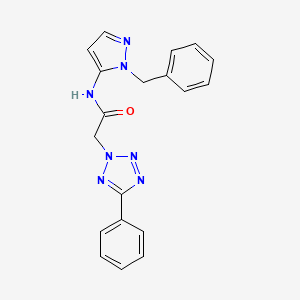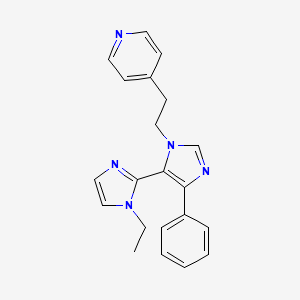![molecular formula C17H16ClN5O B4534676 1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)
1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Beschreibung
1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound with a complex structure involving a triazole ring. Triazoles are a class of heterocyclic compounds with significant biological activities and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar triazole compounds often involves multi-step reactions. For example, Lian-Di Kan (2015) detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process starting from 4-chlorobenzenamine (Kan, 2015).
Molecular Structure Analysis
Triazole compounds exhibit unique molecular structures. G. Anuradha et al. (2014) studied a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, and found it crystallizes in the triclinic system with specific bond lengths and angles, as confirmed by X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds can be complex. For instance, A. Albert and A. Trotter (1979) reported on the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showing various reaction pathways and intermediates (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of triazole compounds can be diverse. Guo-liang Shen et al. (2013) synthesized several triazole carboxamides and characterized them using NMR, IR, MS spectra, and X-ray diffraction, providing insights into their physical characteristics (Shen et al., 2013).
Chemical Properties Analysis
Triazole compounds often exhibit significant chemical properties. O. Bekircan et al. (2008) synthesized 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and investigated their antioxidant properties, demonstrating the chemical functionality of these compounds (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(3-methylpyridin-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-8-19-7-6-14(12)9-20-17(24)16-11-23(22-21-16)10-13-2-4-15(18)5-3-13/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUWEVMSEYHGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4534594.png)
![N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
![5-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B4534625.png)

![N-methyl-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4534644.png)
![3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
![2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)

![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4534682.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-furamide](/img/structure/B4534698.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534706.png)